molecular formula C17H19N3O4 B7048413 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid

1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid

Cat. No.: B7048413
M. Wt: 329.35 g/mol
InChI Key: DZPAJMMIYIQENA-UHFFFAOYSA-N
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Description

1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutane ring, a phenyl group, and an imidazole moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

1-[[4-[(1-methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-20-10-9-18-14(20)11-24-13-5-3-12(4-6-13)19-15(21)17(16(22)23)7-2-8-17/h3-6,9-10H,2,7-8,11H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPAJMMIYIQENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)NC(=O)C3(CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a photochemical reactor.

    Final Coupling: The final step involves coupling the imidazole, phenyl, and cyclobutane moieties through a series of nucleophilic substitution and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.

    1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclohexane-1-carboxylic acid: Contains a cyclohexane ring, offering different steric and electronic properties.

Uniqueness

1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric hindrance and electronic effects compared to its cyclopentane and cyclohexane analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

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